molecular formula C8H5FIN B1326461 4-Fluoro-7-iodo-1H-indole CAS No. 1000341-66-1

4-Fluoro-7-iodo-1H-indole

Cat. No.: B1326461
CAS No.: 1000341-66-1
M. Wt: 261.03 g/mol
InChI Key: LKQJTXCNRGRZQD-UHFFFAOYSA-N
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Description

4-Fluoro-7-iodo-1H-indole is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities

Preparation Methods

The synthesis of 4-Fluoro-7-iodo-1H-indole typically involves halogenation reactions. One common method is the electrophilic substitution of an indole precursor with fluorine and iodine reagents. For instance, starting with 4-fluoroindole, iodination can be achieved using iodine and an oxidizing agent like iodic acid or sodium iodate under acidic conditions . Industrial production methods may involve similar halogenation reactions but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Fluoro-7-iodo-1H-indole can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents (e.g., iodine, fluorine gas), oxidizing agents (e.g., iodic acid), and catalysts for coupling reactions (e.g., palladium catalysts). Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted indoles and biaryl compounds.

Scientific Research Applications

4-Fluoro-7-iodo-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-7-iodo-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity to these targets, potentially leading to increased biological activity. The exact pathways involved can vary but often include modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes .

Comparison with Similar Compounds

4-Fluoro-7-iodo-1H-indole can be compared with other halogenated indoles, such as:

    4-Fluoroindole: Lacks the iodine atom, which may result in different reactivity and biological activity.

    7-Iodoindole: Lacks the fluorine atom, which can affect its chemical properties and interactions with biological targets.

    4-Chloro-7-iodo-1H-indole: Similar structure but with chlorine instead of fluorine, leading to different electronic and steric effects.

The uniqueness of this compound lies in the combination of both fluorine and iodine atoms, which can provide a distinct set of chemical and biological properties compared to other halogenated indoles .

Properties

IUPAC Name

4-fluoro-7-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQJTXCNRGRZQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646722
Record name 4-Fluoro-7-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-66-1
Record name 4-Fluoro-7-iodo-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-7-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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